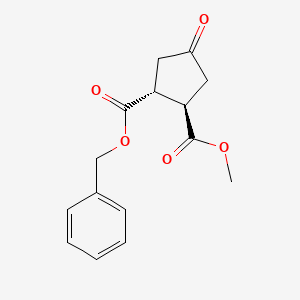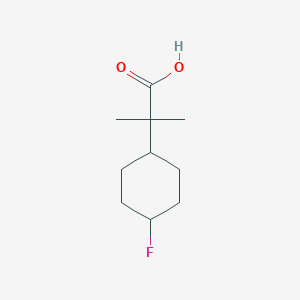
2-(4-Fluorocyclohexyl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorocyclohexyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H17FO2 It is characterized by the presence of a fluorine atom attached to a cyclohexyl ring, which is further connected to a methylpropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorocyclohexyl)-2-methylpropanoic acid typically involves the fluorination of cyclohexane derivatives followed by the introduction of the methylpropanoic acid group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the cyclohexane ring. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require catalysts such as palladium or copper complexes to facilitate the fluorination process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced monitoring techniques can help optimize reaction conditions and improve yield. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions
2-(4-Fluorocyclohexyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom in the cyclohexyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Azides or nitriles.
科学的研究の応用
2-(4-Fluorocyclohexyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
作用機序
The mechanism of action of 2-(4-Fluorocyclohexyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the cyclohexyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory effects. The exact pathways and targets may vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-(4-Chlorocyclohexyl)-2-methylpropanoic acid
- 2-(4-Bromocyclohexyl)-2-methylpropanoic acid
- 2-(4-Methylcyclohexyl)-2-methylpropanoic acid
Uniqueness
2-(4-Fluorocyclohexyl)-2-methylpropanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro, bromo, or methyl analogs .
特性
分子式 |
C10H17FO2 |
|---|---|
分子量 |
188.24 g/mol |
IUPAC名 |
2-(4-fluorocyclohexyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H17FO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h7-8H,3-6H2,1-2H3,(H,12,13) |
InChIキー |
ZBHYYFWRESNMNJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1CCC(CC1)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Boc-2,9-diaza-spiro[6.4]undecan-1-one](/img/structure/B15240504.png)
![1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15240509.png)
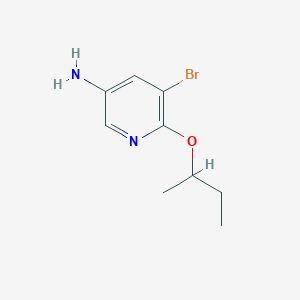

![{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol](/img/structure/B15240527.png)
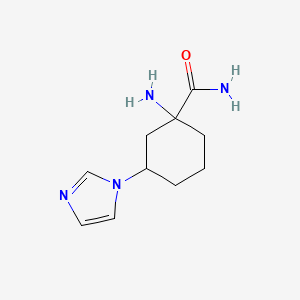
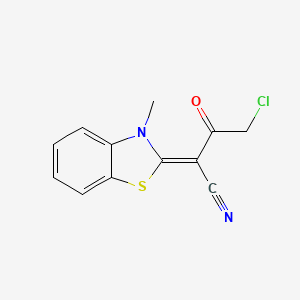
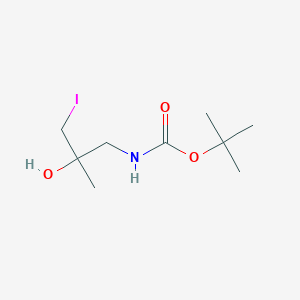

![2-Acetylspiro[4.4]nonan-1-one](/img/structure/B15240562.png)

![4-(Oxolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15240578.png)
![2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}acetic acid](/img/structure/B15240584.png)
